Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate
Brand Name: Vulcanchem
CAS No.: 915289-19-9
VCID: VC16925330
InChI: InChI=1S/C39H42O9/c1-4-7-22-43-31-10-16-34(17-11-31)46-37(40)28-25-29(38(41)47-35-18-12-32(13-19-35)44-23-8-5-2)27-30(26-28)39(42)48-36-20-14-33(15-21-36)45-24-9-6-3/h10-21,25-27H,4-9,22-24H2,1-3H3
SMILES:
Molecular Formula: C39H42O9
Molecular Weight: 654.7 g/mol

Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate

CAS No.: 915289-19-9

Cat. No.: VC16925330

Molecular Formula: C39H42O9

Molecular Weight: 654.7 g/mol

* For research use only. Not for human or veterinary use.

Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate - 915289-19-9

Specification

CAS No. 915289-19-9
Molecular Formula C39H42O9
Molecular Weight 654.7 g/mol
IUPAC Name tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate
Standard InChI InChI=1S/C39H42O9/c1-4-7-22-43-31-10-16-34(17-11-31)46-37(40)28-25-29(38(41)47-35-18-12-32(13-19-35)44-23-8-5-2)27-30(26-28)39(42)48-36-20-14-33(15-21-36)45-24-9-6-3/h10-21,25-27H,4-9,22-24H2,1-3H3
Standard InChI Key PMFCVKXWGCJIOI-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OCCCC)C(=O)OC4=CC=C(C=C4)OCCCC

Introduction

Chemical Structure and Physicochemical Properties

Computed and Experimental Properties

Key physicochemical properties include:

  • Molecular Weight: 654.75 g/mol

  • Hydrogen Bond Acceptors: 9

  • Rotatable Bonds: 24 (enhancing conformational flexibility)

  • LogP: Estimated to be high due to the presence of hydrophobic butoxy chains, suggesting preferential solubility in organic solvents.

Table 1: Comparative Analysis of Tricarboxylate Derivatives

PropertyTris(4-butoxyphenyl) Derivative Tris(4-methoxyphenyl) DerivativeH3BTB (Carboxyphenyl)
CAS No.915289-19-9915289-16-667804-03-7
Molecular FormulaC₃₉H₄₂O₉C₃₀H₂₄O₉C₂₄H₁₈O₆
Molecular Weight (g/mol)654.75528.5414.4
Functional GroupsButoxy estersMethoxy estersCarboxylic acids
Key ApplicationsMOFs (hypothesized)MOFs, chromatographyAnticancer research

Synthesis and Characterization

Synthetic Pathways

While no explicit protocols for Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate are documented, its synthesis likely mirrors that of the methoxy analog. A plausible route involves:

  • Esterification: Reacting benzene-1,3,5-tricarboxylic acid chloride with 4-butoxyphenol under anhydrous conditions.

  • Purification: Column chromatography or recrystallization to isolate the product.

Analytical Techniques

  • Chromatography: Thin-layer chromatography (TLC) and HPLC for purity assessment.

  • Spectroscopy: FTIR to confirm ester carbonyl stretches (~1740 cm⁻¹) and NMR (¹H/¹³C) to verify butoxy chain integration .

Challenges and Future Directions

Knowledge Gaps

  • MOF Synthesis: No experimental reports confirm its use in coordination polymers.

  • Biological Activity: Cytotoxicity and mechanism remain unexamined.

Research Opportunities

  • Structure-Activity Relationships: Compare butoxy, methoxy, and carboxyphenyl derivatives in anticancer assays.

  • Computational Modeling: Density functional theory (DFT) to predict electronic properties and binding energies .

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